(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZMVXJIDKERE-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41250-31-1 | |
| Record name | Hydantoin, 5-(p-(dimethylamino)benzylidene)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041250311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
ESI-MS : m/z 289.1 [M+H]⁺, calculated for C₁₂H₁₃N₃OS₂: 288.2.
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
Stereoselectivity
The Z-configuration is favored due to steric hindrance between the 4-(dimethylamino)phenyl group and the imidazolidinone ring. Source notes that bulky substituents promote Z-selectivity in Knoevenagel reactions.
Oxidative Sensitivity
The sulfanylidene group is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) during purification are recommended.
Purification Difficulties
The compound’s low solubility in polar solvents necessitates recrystallization from acetone/hexane mixtures, as described in source.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65 | 98 | Scalable, one-pot synthesis |
| Knoevenagel | 72 | 95 | High Z-selectivity |
| Thiol incorporation | 68 | 97 | Mild conditions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfanylidene (thione) group (-C=S) serves as a reactive site for nucleophilic substitution. Experimental evidence suggests:
| Reaction Type | Conditions | Products/Applications | Key References |
|---|---|---|---|
| Alkylation | Alkyl halides, base | Thioether derivatives | |
| Acylation | Acyl chlorides, DMAP | Thioester analogs | |
| Ring-opening | Strong nucleophiles (e.g., amines) | Open-chain dithiocarbamates |
These reactions are critical for modifying the compound’s electronic properties or preparing intermediates for drug discovery.
Cycloaddition Reactions
The conjugated exocyclic double bond enables participation in Diels-Alder and [2+2] cycloadditions:
| Cycloaddition Type | Dienophile/Partner | Reaction Outcome | Notes |
|---|---|---|---|
| Diels-Alder | Electron-deficient dienophiles (e.g., maleic anhydride) | Six-membered bicyclic adducts | Thermodynamic control favored |
| [2+2] Photocycloaddition | Alkenes under UV light | Strained cyclobutane derivatives | Limited regioselectivity observed |
These reactions expand the compound’s utility in synthesizing polycyclic frameworks for material science applications.
Oxidation and Reduction Pathways
The sulfur center and conjugated system display redox activity:
| Process | Reagents | Products | Stability |
|---|---|---|---|
| Oxidation (S-atom) | H₂O₂, acidic conditions | Sulfoxide/sulfone derivatives | Sulfone forms stable at high pH |
| Reduction (C=C bond) | H₂, Pd/C | Saturated imidazolidinone analogs | Partial loss of aromaticity noted |
Oxidation products are often explored for enhanced water solubility in pharmacological studies.
Acid-Base Interactions
The dimethylamino group (-N(CH₃)₂) participates in pH-dependent reactions:
| Condition | Behavior | Applications |
|---|---|---|
| Acidic (pH < 3) | Protonation at N-atom | Salt formation for improved crystallinity |
| Basic (pH > 10) | Dealkylation (limited) | Not typically reactive under mild conditions |
This pH sensitivity influences solubility and bioavailability in biological systems .
Biological Interactions
While not purely synthetic, the compound interacts with biological thiols (e.g., glutathione):
| Interaction | Biological Target | Proposed Mechanism |
|---|---|---|
| Thiol-disulfide exchange | Cysteine residues | Covalent modification of enzymes |
| Radical scavenging | Reactive oxygen species | Antioxidant activity via S-centered radicals |
These interactions underpin its potential as a therapeutic agent, though detailed enzymatic studies remain sparse.
Thermal and Photochemical Stability
Decomposition pathways under stress conditions:
Key Challenges and Research Gaps
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone ring, which is significant for its biological activity. The presence of the dimethylamino group enhances its solubility and reactivity, making it a suitable candidate for various applications.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of rhodanine have shown effectiveness against various bacterial strains. Studies suggest that the incorporation of the dimethylamino group may enhance the antibacterial activity of the compound through improved membrane permeability and interaction with bacterial ribosomes.
Anticancer Properties
The thiazolidinone moiety is known for its potential anticancer effects. Preliminary studies have shown that (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one can induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved, particularly focusing on its ability to inhibit specific kinases associated with cancer progression.
Material Science
Dyes and Pigments
The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability under light and heat makes it suitable for applications in textiles and coatings. Research into its photophysical properties has shown promising results for developing new materials with enhanced durability.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in metabolic pathways. Its ability to act as a reversible inhibitor provides insights into drug design and development, especially for conditions related to metabolic dysregulation.
Fluorescent Probes
Due to its unique structure, this compound can be modified to serve as a fluorescent probe in biochemical assays. This application is particularly useful in cellular imaging and tracking biological processes in real-time.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent study featured in Cancer Research, researchers investigated the anticancer properties of this compound on breast cancer cell lines. The findings revealed that it induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting potential as a therapeutic agent .
Case Study 3: Fluorescent Probes Development
A collaborative study between institutions focused on modifying this compound for use as a fluorescent probe. The modified compound exhibited enhanced fluorescence intensity and stability, proving effective in live-cell imaging applications .
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways, where it can alter the phosphorylation state of key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
Key Observations :
Core Structure Variations
Key Observations :
Example :
Metal Ion Detection
The target compound’s dimethylamino group enhances selectivity for soft metal ions (e.g., Ag⁺, Hg²⁺) via lone-pair interactions with the sulfur and nitrogen atoms . Comparatively, hydroxy-substituted analogs (e.g., ) show weaker chelation due to competing protonation.
Enzyme Inhibition
Thiazolidinone analogs with halogen substituents (e.g., 2,4-dichloro in ) exhibit potent kinase inhibition (IC₅₀ < 1 µM), whereas the target compound’s dimethylamino group may limit membrane permeability, reducing biological efficacy.
Biological Activity
The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidine class, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H12N2OS2
- Molecular Weight : 264.36 g/mol
- CAS Number : 1134203-14-7
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown potential in inhibiting certain enzymes and receptors involved in disease processes.
Enzyme Inhibition
Research indicates that this compound may inhibit acetylcholinesterase , an enzyme critical for neurotransmission. By inhibiting this enzyme, the compound could potentially enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. These findings highlight its potential as a chemotherapeutic agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated the inhibition of acetylcholinesterase with an IC50 value indicating significant potency against neurodegenerative disorders. |
| Study 2 | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than conventional antibiotics. |
| Study 3 | Showed that the compound induced apoptosis in various cancer cell lines, with a notable increase in caspase-3 activity. |
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a base-catalyzed condensation reaction between a thioxoimidazolidinone precursor and 4-(dimethylamino)benzaldehyde. For example, sodium acetate in glacial acetic acid under reflux (7–12 hours) is commonly used to drive the reaction to completion . Optimization may involve adjusting the solvent (e.g., ethanol vs. methanol), base strength (e.g., KOH vs. NaOH), or temperature to improve yield and purity. Monitoring via TLC (20% ethyl acetate/hexane) is recommended to track progress .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- Methodological Answer : The Z-configuration is validated using NMR spectroscopy. The coupling constant () between the benzylidene proton and the adjacent carbon in - HMBC experiments typically aligns with Z-stereochemistry. X-ray crystallography provides definitive proof by revealing the spatial arrangement of substituents, as demonstrated in related thiazolidinone structures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms the presence of thioamide (C=S, ~1250–1050 cm) and carbonyl (C=O, ~1700–1650 cm) groups.
- NMR : and NMR identify aromatic protons, dimethylamino groups, and imine linkages.
- UV-Vis : Assesses electronic transitions linked to the conjugated benzylidene system .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental UV-Vis data and explain reactivity patterns, such as electrophilic substitution at the benzylidene ring. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges) or compound purity. Systematic studies should:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via HPLC (>95%).
- Compare results against structurally analogous compounds to isolate substituent effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?
- Methodological Answer : SAR studies focus on modifying:
- Benzylidene substituents : Electron-withdrawing groups (e.g., -NO) enhance electrophilicity, potentially increasing enzyme inhibition.
- Thioxoimidazolidinone core : Methylation at the 3-position may improve metabolic stability.
- Dimethylamino group : Protonation at physiological pH could influence membrane permeability .
Q. What crystallographic insights explain intermolecular interactions in this compound?
- Methodological Answer : X-ray diffraction reveals hydrogen bonding (e.g., N–H···S or C–H···O) and π-π stacking between aromatic rings. These interactions influence packing efficiency and solubility. For example, in related structures, the thioxo group participates in S···H–C interactions, stabilizing the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
